4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine
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Overview
Description
4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group and a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-methylsulfonylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation to introduce the sulfonyl group.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 1-Bromo-4-(methylsulfonyl)benzene
Uniqueness
4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine is unique due to the presence of both a morpholine ring and a brominated phenyl ring with sulfonyl groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromo-3-methylsulfonylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO5S2/c1-19(14,15)11-8-9(2-3-10(11)12)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJXHALGYHTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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